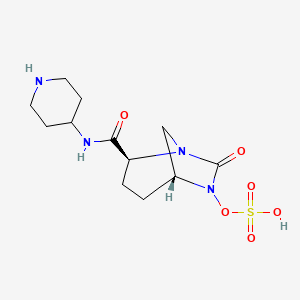![molecular formula C₃₁H₄₂N₆O₄ B560102 N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide CAS No. 1351522-04-7](/img/structure/B560102.png)
N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide
Vue d'ensemble
Description
AC-710 is an inhibitor of PDGFR family kinases (IC50s = 7.7, 10.5, 2, and 1.2 nM for PDGFRβ, CSF1R, FLT3, and c-Kit, respectively). It is greater than 30-fold selective for PDGFR family kinases over a panel of 386 kinases, as well as over a panel of five cytochrome P450 (CYP) enzymes (IC50s = >40 µM). AC-710 (30 mg/kg) inhibits CSF1R-dependent M-NFS-60 murine leukemia cell proliferation and reduces tumor volume in an FLT3 mutant MV4-11 leukemia mouse xenograft model.
AC710 is a potent, selective PDGFR-family kinases inhibitor with Kd values of 0.6 nM/1.0 nM/1.3 nM/1.0 nM for FLT3/KIT/PDGFRα/PDGFRβ respectively. IC50 value: 0.6 nM/1.0 nM/1.3 nM/1.0 nM (FLT3/KIT/PDGFRα/PDGFRβ) Target: PGDFR inhibitorAC710 demonstrated equivalent or slightly better efficacy in reducing the joint swelling and inflammation than dexomethasone administered at a safe dose. AC710 was well tolerated at the tested doses based on body weight and body condition. On the basis of the overall better in vivo tolerability and the mouse efficacy data,compound 22b (AC710) was selected as a preclinical development candidate.
Applications De Recherche Scientifique
Synthesis and Computational Studies
- Water Mediated Synthesis and Computational Analysis : This compound and its derivatives were synthesized and characterized through a combination of experimental techniques and computational methods. These compounds showed potential in the field of molecular docking and non-linear optical (NLO) properties, hinting at applications in cancer research and materials science (Jayarajan et al., 2019).
Synthesis and Biological Evaluation
- Synthesis for Antimicrobial Applications : Derivatives of this compound were synthesized with the aim of creating new antimicrobial agents. This study explored the design and synthesis of new derivatives, showing their potential as antimicrobial agents, particularly against staphylococcus and fungal strains (Synthesis and Bioevaluation, 2020).
Chemical Synthesis and Pharmacological Activity
- Synthesis for Antipsychotic Agents : Derivatives of this compound were evaluated for their potential as antipsychotic agents. The study involved in vitro and in vivo evaluations, exploring their binding to various receptors and their effect in behavioral models (Norman et al., 1996).
Synthesis and Electrochemical Properties
- Polyamides with Pendant Carbazole Groups : Polyamides derived from this compound were synthesized and evaluated for their electrochemical properties. This has implications for materials science, particularly in developing materials with specific electrical characteristics (Hsiao et al., 2013).
Synthesis and Antituberculosis Activity
- Design and Synthesis for Tuberculosis Inhibition : Derivatives were designed and synthesized as potential inhibitors of Mycobacterium tuberculosis. The study assessed their effectiveness in inhibiting specific enzymes related to tuberculosis (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
AC710, also known as N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide, is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family . The primary targets of AC710 are KIT, FLT3, PDGFRβ, and CSF1R . These targets play crucial roles in cell proliferation and differentiation, particularly in hematopoietic cells and immune responses .
Mode of Action
AC710 interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the PDGFR family . This inhibition prevents the downstream signaling cascades that lead to cell proliferation and differentiation .
Biochemical Pathways
The biochemical pathways affected by AC710 primarily involve the PDGFR family signaling cascades. By inhibiting the activation of PDGFR, AC710 disrupts the PI3K/AKT and MAPK pathways, which are crucial for cell survival, growth, and proliferation . The compound’s action on these pathways can lead to the suppression of tumor growth and inflammation .
Pharmacokinetics
AC710 exhibits favorable pharmacodynamics and pharmacokinetics . It is orally active, indicating good bioavailability . .
Result of Action
The molecular and cellular effects of AC710’s action include the inhibition of cell proliferation and reduction of inflammation . In preclinical studies, AC710 has shown to cause tumor regression in leukemia cell xenografts in mice . It also reduces joint swelling and inflammation in a mouse model of collagen-induced arthritis .
Propriétés
IUPAC Name |
N-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]-5-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxypyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O4/c1-9-37-30(5,6)17-23(18-31(37,7)8)40-22-14-15-24(32-19-22)27(38)33-20-10-12-21(13-11-20)34-28(39)35-26-16-25(41-36-26)29(2,3)4/h10-16,19,23H,9,17-18H2,1-8H3,(H,33,38)(H2,34,35,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCWPUFNLFSKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC(CC1(C)C)OC2=CN=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)NC4=NOC(=C4)C(C)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of AC710?
A: AC710 functions as a potent and selective inhibitor of PDGFR-family kinases. [] While the exact binding interactions haven't been detailed in the provided abstracts, kinase inhibitors typically exert their effects by competing with ATP for binding to the kinase active site, thereby hindering downstream signaling cascades involved in cell proliferation, survival, and migration. []
Q2: How does the genetic heterogeneity of glioblastoma cells influence the efficacy of AC710 in combination with other inhibitors?
A: Research indicates that the efficacy of AC710 in treating glioblastoma is influenced by the expression levels of PDGFRα and EGFR in tumor cells. [] Combining AC710 with mTORC1/2 inhibitors, particularly Torin2, demonstrated promising results in suppressing cell proliferation, migration, and drug resistance in glioblastoma cells, particularly those overexpressing PDGFRα. [] This highlights the importance of profiling PDGFRα and EGFR expression in individual tumors to guide personalized treatment strategies.
Q3: What is the role of PDGFRα in Müller cell function, and how does AC710 help elucidate this role?
A: Studies using Müller cell-specific PDGFRα knockout mice and the PDGFR family inhibitor AC710 revealed the crucial role of PDGFRα signaling in maintaining retinal fluid and ion homeostasis. [] AC710 effectively blocked the protective effect of PDGF-BB against hypoosmotic stress-induced Müller cell swelling, demonstrating the involvement of PDGFRα in this process. [] These findings underscore the importance of PDGFRα signaling in normal retinal function.
Q4: What are the potential long-term implications of targeting PDGFRα in the treatment of retinal neovascular diseases?
A: While inhibiting PDGFRα, potentially with compounds like AC710, shows promise in managing retinal neovascularization by reducing vascular leakage, research suggests potential long-term risks. [] Inhibiting PDGFRα signaling may negatively impact crucial Müller cell homeostatic functions, potentially affecting long-term retinal health. [] This highlights the need for comprehensive assessments of both short-term benefits and potential long-term consequences when targeting PDGFRα for therapeutic intervention.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

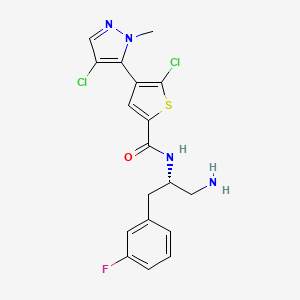
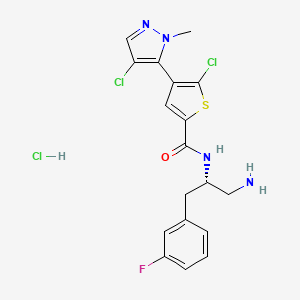


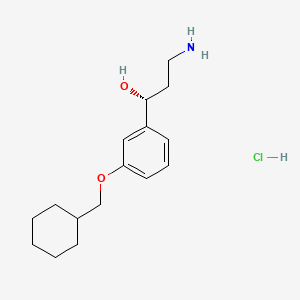
![(S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B560037.png)
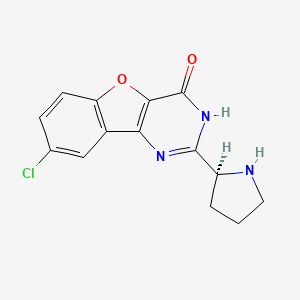
![2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid](/img/structure/B560039.png)
